3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
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Overview
Description
3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of the pyrazole: The pyrazole ring is then alkylated using an appropriate alkyl halide.
Formation of the piperidine ring: This involves the reaction of an amine with a suitable aldehyde or ketone.
Coupling of the pyrazole and piperidine rings: This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxazole: Contains a different arrangement of atoms in the ring.
Uniqueness
The uniqueness of 3-Propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-propyl-5-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-6-15-18-16(22-19-15)13-20-10-4-3-7-14(20)8-12-21-11-5-9-17-21/h5,9,11,14H,2-4,6-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUUIVESRIKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCCC2CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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